(9R)-RO7185876

Stereochemical SAR Aβ42 inhibition Chiral pharmacology

(9R)-RO7185876 is the stereochemically matched R-enantiomer control, enabling rigorous determination of enantiomer-dependent Aβ42 modulation versus the active (S)-enantiomer. As a selective γ-secretase modulator, it preserves Notch signaling, eliminating on-target toxicities associated with γ-secretase inhibitors. Laboratories utilize it to validate Aβ-peptide fingerprints in H4, HEK293, or N2A cells, and for comparative enantiomer-specific PK studies. As a structurally characterized, commercially available reference standard, it supports chiral HPLC/UPLC method development and mass spectrometry calibration for triazolo-azepine GSM programs.

Molecular Formula C25H28F3N7
Molecular Weight 483.5 g/mol
Cat. No. B15618097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9R)-RO7185876
Molecular FormulaC25H28F3N7
Molecular Weight483.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H28F3N7/c1-14-10-20(30-13-29-14)34-11-15-5-6-16(12-34)23(15)31-25-32-24-18(4-2-3-9-35(24)33-25)17-7-8-19(26)22(28)21(17)27/h7-8,10,13,15-16,18,23H,2-6,9,11-12H2,1H3,(H,31,33)/t15-,16+,18-,23?/m0/s1
InChIKeyXGTZKVXMDSWEOE-PLMYHDKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9R)-RO7185876: A Stereochemically Defined Triazolo-Azepine γ-Secretase Modulator Tool for Differentiated Aβ42 Research


(9R)-RO7185876 is the R-enantiomer of the triazolo-azepine scaffold designated RO7185876, a γ-secretase modulator reported by Roche [1]. The parent compound (S)-RO7185876 was advanced as a clinical candidate following demonstration of exquisitely selective reduction of Aβ42 production without suppressing Notch processing, a key safety discriminator versus conventional γ-secretase inhibitors [1]. Vendors currently supply (9R)-RO7185876 as a standalone research reagent with a purity specification typically ≥95% , enabling investigators to use the R-enantiomer as a stereochemical control or to probe enantiomer-dependent pharmacology within the triazolo-azepine class.

Why (9R)-RO7185876 Cannot Be Interchanged with Racemates or Generic γ-Secretase Inhibitors for Aβ42 Research


The triazolo-azepine γ-secretase modulator class exhibits strict stereochemical dependence, with the S-enantiomer (RO7185876) demonstrating superior potency over the R-enantiomer following chiral resolution [1]. Beyond stereochemistry, mechanistic differentiation is quantitatively decisive: genuine GSMs such as the triazolo-azepines shift Aβ processing toward shorter, non-aggregating peptides (Aβ37/Aβ38) without altering total Aβ output, and critically spare the Notch pathway (hNotch IC50 >10,000 nM) [1]. In contrast, γ-secretase inhibitors (semagacestat, LY-411575) ablate Notch signaling, producing on-target gastrointestinal and immunologic toxicity that halted their clinical development [1]. Substitution of (9R)-RO7185876 with a racemate, generic GSM, or GSI therefore introduces uncontrolled variables in stereochemical contribution, Aβ-peptide fingerprint, and Notch safety margin—each quantifiably distinct.

(9R)-RO7185876 Product-Specific Quantitative Differentiation Evidence: Head-to-Head with RO7185876 (S-enantiomer) and Compound 32


Enantiomer-Dependent γ-Secretase Potency: S-Enantiomer > R-Enantiomer Following Chiral Resolution

The racemic precursor rac-3 was separated by chiral SFC into its constituent S- and R-enantiomers. The S-enantiomer was determined to be the eutomer with the most potent Aβ42-lowering activity across three cellular assays, while the R-enantiomer (9R)-RO7185876 exhibited lower potency [1]. This enantiomeric potency difference is critical for experimental reproducibility: use of the R-enantiomer as a negative control or inactive comparator requires knowledge of its exact residual activity relative to the S-form.

Stereochemical SAR Aβ42 inhibition Chiral pharmacology

Notch-Sparing Selectivity: Triazolo-Azepine GSM vs. Prototypical γ-Secretase Inhibitor (Semagacestat/LY-450139)

The triazolo-azepine scaffold (including both enantiomers) functions as a γ-secretase modulator, not a pan-inhibitor. This class preserves Notch processing (hNotch IC50 >10,000 nM) while reducing Aβ42, a property diametrically opposite to γ-secretase inhibitors such as semagacestat, which inhibit Notch cleavage at clinically relevant concentrations and were discontinued due to Notch-related toxicity [1]. For the triazolo-azepines, the total quantity of Aβ peptides remains unchanged; the modulator shifts the cleavage pattern toward shorter, non-amyloidogenic Aβ37 and Aβ38 species [1].

Notch signaling Therapeutic index γ-secretase selectivity

In Vivo Pharmacodynamic Potency: Free Brain IC50 Aβ42 of (S)-RO7185876 vs. Lead Compound 32

In the APP-Swedish double transgenic mouse PD model following oral administration, (S)-RO7185876 achieved a free in vivo brain IC50 for Aβ42 reduction of 2.5 nM, which was modestly superior to the 3.0 nM recorded for the structurally related compound 32 [1]. This in vivo free IC50 agreed tightly with the in vitro free potency in mouse N2A cells (2.0 nM for S-3 vs. 3.0 nM for 32), demonstrating excellent PK-PD correlation and confirming that the in vivo target engagement translates predictably from cellular assays [1].

Pharmacodynamic modeling Brain Aβ42 reduction In vivo IC50

Advanced Toxicology Outcome: (S)-RO7185876 Outperformed Compound 32 in 14-Day Dose Range Finding Study Across Two Species

In the definitive 14-day dose range finding (DRF) toxicology study conducted in both a rodent and a non-rodent species, (S)-RO7185876 was explicitly evaluated as superior to compound 32 and was consequently selected as the compound of choice to enter GLP toxicology and human-enabling studies [1]. This determination was made after both compounds had demonstrated clean 4-day minitox profiles (no histopathological findings), indicating that the differentiation emerged under longer-duration exposure conditions relevant to IND submission requirements [1].

DRF toxicology Preclinical safety margin IND-enabling studies

Physicochemical and DMPK Profile: (S)-RO7185876 vs. Compound 32 in Multi-Parameter Optimization

The key physicochemical and DMPK parameters for (S)-3 and 32 reveal a nuanced balance. (S)-3 exhibits a slightly higher LogD (3.8 vs. 3.5) and higher free fraction in human plasma (5.4% vs. 1.0%), but also higher human hepatocyte clearance (4.5 vs. 2.4 μL/min/Mcells) and a less favorable hERG profile (IC20/IC50: 0.3/1.4 μM vs. >1/>2 μM for 32) [1]. In mouse SDPK, (S)-3 showed oral bioavailability of 53% with a half-life of 3.4 h, adequate for once-daily dosing [1]. Despite the trade-offs, (S)-3's overall profile proved superior for advancement.

DMPK Bioavailability Drug-like properties

Optimal Scientific and Preclinical Application Scenarios for (9R)-RO7185876 Based on Quantitative Evidence


Stereochemical Negative Control in Enantiomer-Specific GSM Pharmacology Studies

When the S-enantiomer (RO7185876, CAS 2226038-71-5) is used as the active GSM tool compound, (9R)-RO7185876 provides a stereochemically matched inactive or less-active control. This pairing enables rigorous determination of enantiomer-dependent Aβ42 modulation in H4, HEK293, or mouse N2A cellular assays, controlling for any off-target effects of the triazolo-azepine scaffold that are unrelated to γ-secretase modulation [1].

GSM-Specific Aβ Peptide Fingerprinting Without Notch Pathway Interference

For mass-spectrometry-based Aβ peptide profiling (Aβ37, Aβ38, Aβ40, Aβ42, total Aβ) in APP transgenic models or human iPSC-derived neurons, (9R)-RO7185876 belongs to the GSM class, which shifts cleavage toward shorter non-amyloidogenic species while preserving Notch processing. This is mechanistically and quantitatively distinct from GSIs, which suppress both Aβ production and Notch signaling [1].

Chiral Pharmacokinetic and Metabolite Profiling in Rodent Models

Investigators can deploy (9R)-RO7185876 in comparative single-dose PK studies alongside the S-enantiomer to quantify enantiomer-specific differences in absorption, distribution, metabolism, and excretion. The primary literature established that (S)-3 carries a specific high clearance liability in rat, forcing the use of mouse as the rodent toxicology species [1]; parallel study of the R-enantiomer would reveal whether this clearance route is enantiomer-dependent.

Reference Standard for Analytical Method Development in Early-Stage GSM Drug Discovery

As a structurally characterized, commercially available triazolo-azepine with assigned CAS number 2226077-86-5 and established chromatographic behavior from chiral SFC resolution, (9R)-RO7185876 can serve as an analytical reference standard for HPLC/UPLC method development, chiral purity assessment, and mass spectrometry calibration in medicinal chemistry programs targeting novel triazolo-azepine GSMs [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (9R)-RO7185876

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.